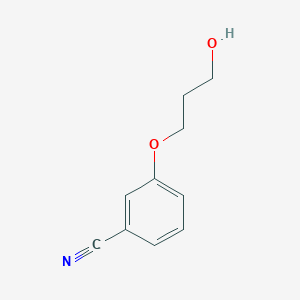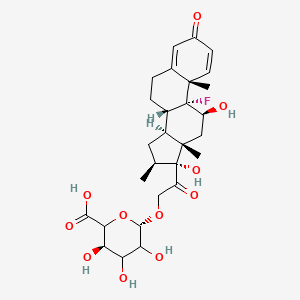
贝他米松β-D-葡萄糖醛酸苷
描述
Betamethasone beta-D-Glucuronide is a useful research compound. Its molecular formula is C28H37FO11 and its molecular weight is 568.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Betamethasone beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Betamethasone beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物毒理学
贝他米松β-D-葡萄糖醛酸苷: 在药物毒理学中用作参考标准。 它有助于鉴定和定量生物样品中的类固醇代谢物 。该应用对于药物测试和确保药物产品的安全性至关重要。
酶测定法开发
在酶测定法的开发中,贝他米松β-D-葡萄糖醛酸苷 作为竞争性底物,用于测量从重组UDP-糖基转移酶产生的β-D-葡萄糖醛酸苷的荧光测定 。这对药物发现中的高通量筛选非常重要。
药物代谢研究
该化合物用于研究药物代谢,特别是β-葡萄糖醛酸酶对各种药物的水解效率 。了解像阿片类药物这样的药物的代谢可以带来更好的治疗效果和个性化医疗方法。
肿瘤学
在癌症研究中,贝他米松β-D-葡萄糖醛酸苷 被探索用于其在个性化癌症治疗中的潜在作用。 它可用于优化基于β-葡萄糖醛酸酶的治疗方案,这在靶向药物递送系统中具有重要意义 。
生化分析
Biochemical Properties
Betamethasone beta-D-Glucuronide plays a significant role in biochemical reactions involving glucuronidation. It interacts with the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to betamethasone, forming Betamethasone beta-D-Glucuronide . This interaction is crucial for the detoxification and elimination of betamethasone from the body. Additionally, Betamethasone beta-D-Glucuronide can be hydrolyzed by beta-glucuronidase, releasing the active betamethasone .
Cellular Effects
Betamethasone beta-D-Glucuronide influences various cellular processes. It affects cell signaling pathways by modulating the activity of glucocorticoid receptors, which are involved in the regulation of gene expression . This compound can alter cellular metabolism by influencing the expression of enzymes involved in glucose and lipid metabolism. Betamethasone beta-D-Glucuronide also impacts cell proliferation and apoptosis, particularly in immune cells, by modulating the expression of cytokines and other signaling molecules .
Molecular Mechanism
The molecular mechanism of Betamethasone beta-D-Glucuronide involves its interaction with glucocorticoid receptors. Upon hydrolysis by beta-glucuronidase, betamethasone is released and binds to glucocorticoid receptors, initiating a cascade of events that lead to changes in gene expression . This binding results in the activation or repression of target genes involved in inflammatory responses, immune function, and metabolism. Betamethasone beta-D-Glucuronide also inhibits the activity of certain enzymes, such as phospholipase A2, reducing the production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Betamethasone beta-D-Glucuronide change over time. The compound is relatively stable under standard storage conditions, but its hydrolysis rate can vary depending on the presence of beta-glucuronidase . Long-term studies have shown that Betamethasone beta-D-Glucuronide can have sustained anti-inflammatory effects, but prolonged exposure may lead to cellular adaptations, such as changes in receptor sensitivity and gene expression patterns .
属性
IUPAC Name |
(3R,6S)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19?,20+,21?,22?,24-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHXMSIBGRGDSX-FZQPNPHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@@H]5C(C([C@H](C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


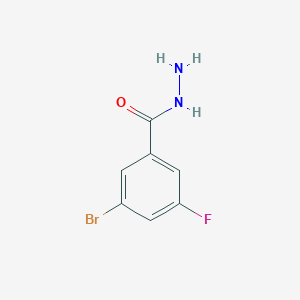
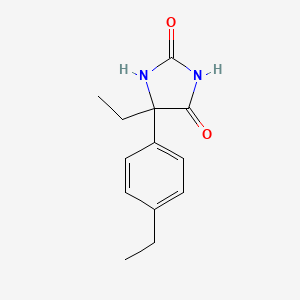
![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)
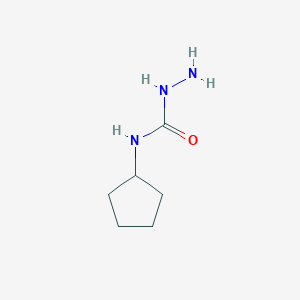
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)
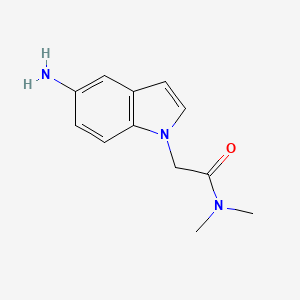
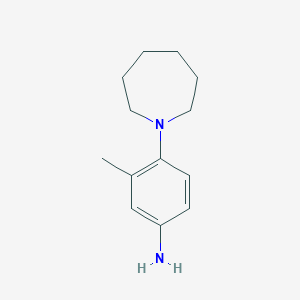

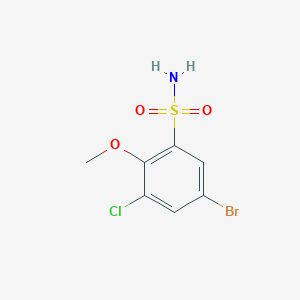
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
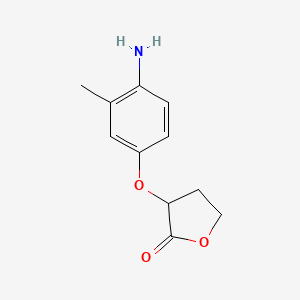
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
